4-Fluoro-3-(trifluoromethoxy)benzoic acid CAS number and properties
4-Fluoro-3-(trifluoromethoxy)benzoic acid CAS number and properties
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Fluoro-3-(trifluoromethoxy)benzoic acid, a key building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. It details the compound's physicochemical properties, potential applications, safety protocols, and a representative synthetic methodology.
Core Chemical Identity and Properties
4-Fluoro-3-(trifluoromethoxy)benzoic acid is an aromatic carboxylic acid derivative. The strategic placement of both a fluorine atom and a trifluoromethoxy group on the benzoic acid scaffold significantly influences its chemical reactivity, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of complex molecules.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 886496-49-7[1] |
| Alias | 3-Trifluoromethoxy-4-fluorobenzoic acid[1] |
| Molecular Formula | C₈H₄F₄O₃[1] |
| MDL Number | MFCD06660161[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 224.11 g/mol [1] |
| Melting Point | 86-90°C[1] |
| Boiling Point | 253.6 ± 35.0 °C (Predicted)[1] |
| Density | 1.529 ± 0.06 g/cm³ (Predicted)[1] |
| Storage Temperature | 2-8°C, Dry[1] |
Applications and Research Significance
The unique electronic properties conferred by the fluoro- and trifluoromethoxy- substituents make this compound a sought-after intermediate in several high-technology sectors.
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Pharmaceutical Development : It is primarily utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The incorporation of fluorine and trifluoromethoxy groups can enhance the biological activity, selectivity, and metabolic stability of drug candidates.[1][2] It is frequently employed in the development of novel anti-inflammatory and anti-cancer agents.[1]
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Agrochemical Research : The compound is used in the creation of advanced herbicides and pesticides.[1][3] The trifluoromethyl group, a related moiety, is known to improve the efficacy and stability of these agricultural compounds.[3]
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Material Science : It finds applications in the design of specialty polymers and coatings where specific properties like chemical resistance and durability are required.[1][3]
Experimental Protocols
Representative Synthesis Protocol: Hydrolysis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile
This protocol is adapted from the synthesis of a structurally similar compound, 4-(trifluoromethoxy)benzoic acid.[4]
Materials:
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4-Fluoro-3-(trifluoromethoxy)benzonitrile
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Acetic acid
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Concentrated sulfuric acid
-
Water (deionized)
-
Ethyl acetate
-
Crushed ice
Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material, 4-Fluoro-3-(trifluoromethoxy)benzonitrile, in a mixture of acetic acid and water.
-
Carefully and slowly add concentrated sulfuric acid to the solution while stirring.
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Heat the reaction mixture to reflux (approximately 120°C) and maintain for several hours (e.g., overnight) to ensure complete hydrolysis.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with continuous stirring.
-
The crude product should precipitate out of the aqueous solution. If it does not, proceed to extraction.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 4-Fluoro-3-(trifluoromethoxy)benzoic acid.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product with high purity.
Safety and Handling
Based on safety data for structurally related fluorinated benzoic acids, 4-Fluoro-3-(trifluoromethoxy)benzoic acid should be handled with care.
Hazard Statements:
Precautionary Measures:
-
Engineering Controls : Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation.[5][7]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles conforming to approved standards (e.g., EN166 or NIOSH).[8]
-
Skin Protection : Handle with chemical-resistant gloves. Wear appropriate protective clothing to prevent skin exposure.[7][8]
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Respiratory Protection : Avoid breathing dust. If ventilation is inadequate, use a suitable respirator.[7]
-
-
Handling : Wash hands and any exposed skin thoroughly after handling.[5][8] Avoid contact with skin and eyes.[7]
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Storage : Store in a cool, dry, and well-ventilated place.[1][7] Keep the container tightly closed and store locked up.[5][7]
References
- 1. 4-Fluoro-3-(trifluoromethoxy)benzoic acid [myskinrecipes.com]
- 2. 4-Fluoro-3-(trifluoromethoxy)benzoic acid | 886496-49-7 | Benchchem [benchchem.com]
- 3. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 4. 4-(Trifluoromethoxy)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. aplng.com.au [aplng.com.au]
